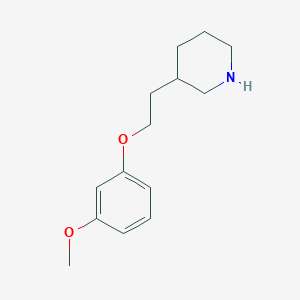

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether

説明

Historical Context and Discovery

The development of 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether emerges from the broader research context of phenylpiperidine chemistry. While the exact first synthesis of this specific compound is not extensively documented in the available literature, it represents an evolution in the ongoing exploration of phenoxyalkylpiperidines that gained momentum during the latter part of the 20th century.

The study of piperidine derivatives has a rich history in organic chemistry, with early research on phenylpiperidines dating back to the mid-20th century. These compounds gained significant attention as researchers explored the effects of various substituents on the phenyl ring and different connection points to the piperidine moiety. The synthesis of more complex derivatives, including those with ether linkages like this compound, evolved as part of this ongoing research.

The methodologies for synthesizing this compound likely developed as extensions of established synthetic routes for similar compounds. These typically involve the creation of the ether linkage between a hydroxyphenyl derivative and a haloalkyl piperidine under appropriate reaction conditions. The development of such compounds represents a significant advancement in the ability to create structurally complex molecules with specific functional group arrangements.

Significance in Organic Chemistry Research

This compound holds significance in organic chemistry research for several reasons. First, it serves as a model compound for studying the effects of substitution patterns on aromatic rings connected to heterocyclic systems. The presence of the methoxy group at the 3-position of the phenyl ring introduces specific electronic effects that can influence the compound's chemical behavior.

The synthesis of this compound typically involves several key steps that demonstrate important principles in organic chemistry:

- Preparation of a suitable 3-methoxyphenol derivative

- Alkylation with a haloethyl compound to form the ether linkage

- Incorporation of the piperidine ring at the 3-position

These synthetic procedures highlight important reaction mechanisms including selective alkylation and the formation of ether bonds. Researchers studying this compound and its synthesis gain insights into optimization strategies for similar structural motifs.

Table 2: Key Reactive Sites in this compound

| Reactive Site | Potential Reactions |

|---|---|

| Piperidine nitrogen | Alkylation, acylation, formation of quaternary ammonium salts |

| Methoxy group | Demethylation, nucleophilic substitution |

| Ether linkage | Cleavage under strong acidic conditions |

| Aromatic ring | Electrophilic aromatic substitution (at activated positions) |

Additionally, this compound serves as a valuable building block for creating more complex molecules. The piperidine nitrogen provides a site for further functionalization, allowing for the development of compound libraries with diverse properties. This makes the compound valuable in structure-activity relationship studies, where researchers systematically modify molecular structures to understand how specific changes affect chemical and physical properties.

Research findings indicate that the compound can participate in various chemical reactions including:

- Oxidation/reduction reactions

- Nucleophilic substitutions

- Addition reactions at the piperidine nitrogen

- Potential coordination with metal ions through the ether oxygen and nitrogen atoms

These properties make it a versatile compound in organic synthesis laboratories, where it can be employed as an intermediate in multi-step synthesis pathways.

Classification within Phenoxyalkylpiperidine Compounds

This compound belongs to the class of phenoxyalkylpiperidines, which are characterized by a phenoxy group connected to a piperidine ring through an alkyl chain. This class is a subset of the broader phenylpiperidine family, which consists of compounds with a phenyl moiety directly or indirectly attached to a piperidine ring.

The classification hierarchy for this compound can be represented as follows:

Table 3: Classification Hierarchy of this compound

| Classification Level | Category |

|---|---|

| Broadest Class | Heterocyclic compounds |

| Class | Piperidines |

| Subclass | Phenylpiperidines |

| Specific Group | Phenoxyalkylpiperidines |

| Specific Compound | This compound |

Within the phenoxyalkylpiperidine class, compounds are further differentiated based on:

- The position of attachment to the piperidine ring (in this case, the 3-position)

- The length of the alkyl chain connecting the phenoxy group to the piperidine (in this case, an ethyl bridge)

- Substituents on the phenyl ring (in this case, a methoxy group at the 3-position)

The positioning of the attachment at the 3-position of the piperidine ring distinguishes this compound from its structural isomer, 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS: 946715-97-5), which has the ethyl ether linkage at the 4-position of the piperidine ring. These positional isomers often exhibit different chemical properties and reactivities due to the altered spatial arrangement of the functional groups.

The methoxy substituent at the 3-position of the phenyl ring also contributes to the specific classification of this compound. Methoxy groups are electron-donating substituents that affect the electron density distribution in the aromatic ring, potentially influencing the compound's chemical behavior and interactions with other molecules. This specific substitution pattern distinguishes this compound from related compounds with different substitution patterns, such as those with methoxy groups at the 2- or 4-positions, or those with entirely different substituents.

特性

IUPAC Name |

3-[2-(3-methoxyphenoxy)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLPIBNKQRAJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether, also known as this compound hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, characterized by a methoxy group attached to a phenyl ring and a piperidinyl group linked through an ethyl ether bridge, allows it to interact with various biological systems.

- Molecular Formula : C16H23NO2

- Molecular Weight : Approximately 263.37 g/mol

The compound's functional groups contribute to its chemical reactivity, enabling it to undergo hydrolysis and nucleophilic substitution reactions. This versatility is crucial for its potential applications in drug development.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest potential therapeutic applications in mood disorders and anxiety management.

- Dopamine Receptor Interaction : Studies have shown that compounds structurally similar to this compound can act as selective agonists for dopamine receptors, particularly the D3 subtype. For instance, analogs of this compound have demonstrated varying potencies in activating D3 receptors, with some showing over seven-fold increased potency compared to other related compounds .

- Serotonin Pathways : The compound's influence on serotonin pathways is also notable, which may contribute to its effects on mood and cognitive functions .

Analgesic Properties

The compound has been investigated for its analgesic properties. Initial studies suggest that it may modulate pain pathways effectively, making it a candidate for developing new analgesic therapies. The binding affinity of this compound to opioid receptors has been a focal point of research, indicating its potential role in pain management .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether | Similar methoxy and piperidine structure | Different piperidine substitution alters activity |

| 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether | Contains an ethoxy group | Varying solubility and reactivity profiles |

| 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether | Variation in piperidine positioning | Distinct pharmacological effects due to structure |

These comparisons highlight the unique interactions of this compound within biological systems.

Study on Dopamine Receptor Agonism

A study published in the Journal of Medicinal Chemistry focused on the structure-activity relationship (SAR) of various aryl ether analogs, including those related to 3-Methoxyphenyl derivatives. The findings demonstrated that certain modifications could significantly enhance D3 receptor agonism while minimizing D2 receptor activity, suggesting a strategic approach for developing selective neuropharmacological agents .

Cancer Therapy Potential

Recent literature has explored the anticancer properties of piperidine derivatives. One study indicated that specific structural modifications could lead to enhanced cytotoxicity against cancer cell lines, suggesting that compounds like this compound might be further investigated for their potential in cancer therapy .

科学的研究の応用

Chemistry

- Building Block : 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, facilitating the creation of novel compounds with tailored properties.

Biology

- Biochemical Research : The compound is utilized in proteomics due to its ability to interact with proteins and other biomolecules. It can function as a probe to study molecular interactions, aiding in the understanding of biological processes at the cellular level.

- Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and cognitive dysfunctions.

Medicine

- Therapeutic Potential : Studies have explored the pharmacological effects of similar compounds, indicating that derivatives may exhibit antitumor properties and neuropharmacological effects such as anxiolytic or antidepressant activities. For instance, related compounds have shown cytotoxicity against glioblastoma cell lines, suggesting that this class of compounds could be developed for cancer therapy.

Antitumor Effects

A study investigated the in vitro antiglioma activity of a related compound, demonstrating significant cytotoxicity against glioblastoma cell lines. This finding highlights the potential for developing new anticancer agents based on the structural framework of piperidine derivatives.

Neuropharmacological Research

Research into related compounds has shown modulation of neurotransmitter systems, indicating that derivatives may enhance dopamine release in specific brain regions. Such findings support further exploration into the therapeutic applications of these compounds in treating neurological disorders.

類似化合物との比較

Structural Analogs and Functional Group Variations

The following compounds share partial structural homology with 3-methoxyphenyl 2-(3-piperidinyl)ethyl ether:

Key Observations :

- Ether vs. Ester/Ketone : Ether linkages (as in the target compound) are hydrolytically stable compared to esters, which may influence metabolic stability .

- Piperidine vs. Cyclohexanone: Piperidine’s basic nitrogen may enhance receptor binding compared to MXE’s cyclohexanone, which lacks a basic site .

Comparison :

Physicochemical Properties

Limited data from the evidence allows partial comparisons:

Notes:

Pharmacological Implications

While direct pharmacological data for the target compound is absent, insights can be drawn from analogs:

準備方法

Etherification via Nucleophilic Substitution

A common approach involves reacting 3-methoxyphenol or its derivatives with a 2-(3-piperidinyl)ethyl halide or tosylate under basic conditions to form the ether linkage.

-

- Solvent: Polar aprotic solvents such as methyl ethyl ketone (MEK) or dimethylformamide (DMF) are preferred to enhance nucleophilicity.

- Base: Potassium carbonate (K2CO3) is typically used to deprotonate the phenol, generating the phenolate ion.

- Temperature: Reflux conditions around 78–80 °C are standard to drive the reaction to completion.

- Time: Overnight stirring (12–24 hours) ensures full conversion.

Example Procedure:

In a 150 mL round-bottom flask equipped with reflux condenser and stirring, 4-hydroxy-3-methoxyacetophenone (a close analogue) is dissolved in MEK with K2CO3. Upon reflux, the 3-(3-chloropropyl)-piperidine derivative is added. After overnight reflux, the mixture is cooled, diluted with water, and extracted with ethyl acetate. Organic layers are washed sequentially with sodium hydroxide and acidified sodium chloride solutions to remove impurities and inorganic salts.

Photoredox Catalysis and Modern Synthetic Techniques

Recent advances include photoredox catalysis methods where trifluoromethyl alkenes and related substrates undergo transformations under blue LED irradiation in the presence of catalysts like Eosin Y or Pd complexes. While these methods are more general for complex aromatic ethers, they demonstrate potential for selective functionalization of methoxyphenyl and piperidinyl systems under mild conditions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The nucleophilic substitution method is the most straightforward and widely used, offering good yields and operational simplicity. The use of potassium carbonate as a base and MEK as solvent provides an optimal balance between reactivity and substrate stability.

Acylation methods are more commonly applied in the synthesis of related methoxyphenyl-piperidine amines and require subsequent steps to obtain the ether compound. These methods often involve stereoisomeric mixtures that must be separated, adding complexity.

Photoredox catalysis represents an emerging field that may enable more selective and environmentally friendly syntheses, though its application to this exact compound remains to be fully explored.

Purification typically involves liquid-liquid extraction, washing with aqueous base and acid solutions, and column chromatography to isolate the pure ether product.

Q & A

Basic: What synthetic strategies are effective for preparing 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether, and how can reaction conditions be optimized?

Methodological Answer:

The Williamson ether synthesis is a foundational method, involving nucleophilic substitution between an alkoxide (e.g., 3-methoxyphenoxide) and a 3-piperidinyl ethyl halide. Optimize solvent polarity (e.g., THF or DMF) and base strength (e.g., NaH or KCO) to enhance yield. For intermediates, catalytic hydrogenation (H/Pt) reduces nitriles or ketones to amine/ether linkages . Lithium diisopropylamide (LDA) in THF improves regioselectivity during condensation reactions, as demonstrated in similar syntheses . Monitor progress via TLC and adjust parameters like temperature (reflux vs. RT) to maximize efficiency .

Advanced: How can molecular docking simulations using Glide predict the binding mode of this compound to biological targets?

Methodological Answer:

Glide employs a systematic search of ligand conformational space followed by energy optimization on a protein grid. Prepare the ligand by generating low-energy conformers (e.g., using OMEGA software) and dock into the receptor using Glide’s Standard Precision (SP) mode. Post-docking, analyze top poses via Prime-MM/GBSA for binding free energies. Key parameters include the OPLS-AA force field for minimization and Emodel scoring for pose ranking. Glide achieves <1 Å RMSD in 50% of cases, validating interactions like π-stacking or hydrogen bonding via the ether oxygen .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Signals at δ 3.7–3.8 ppm (methoxy), δ 2.5–3.5 ppm (piperidinyl CH), and δ 6.5–7.2 ppm (aromatic protons).

- HRMS : Match molecular formula (CHNO).

- IR : C-O-C stretch (~1100 cm).

For stereochemical ambiguity, X-ray crystallography (as applied to related compounds) provides definitive confirmation . Compare experimental data with computed spectra (e.g., Gaussian) to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。